molecular formula C14H20N4O5S B2773104 Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 489396-30-7

Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No.: B2773104
CAS No.: 489396-30-7
M. Wt: 356.4
InChI Key: IKPHASRESQTZAV-UHFFFAOYSA-N
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Description

Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a useful research compound. Its molecular formula is C14H20N4O5S and its molecular weight is 356.4. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S/c1-4-22-7-6-18-10-11(17(3)13(21)16-12(10)20)15-14(18)24-8-9(19)23-5-2/h4-8H2,1-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPHASRESQTZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a purine derivative characterized by its unique structure that includes a sulfanylacetate moiety and an ethoxyethyl side chain. Its molecular formula is C14H18N4O4SC_{14}H_{18}N_4O_4S with a molecular weight of approximately 342.38 g/mol.

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been identified as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism and implicated in diabetes management. Inhibition of this enzyme can lead to increased levels of incretin hormones, which help regulate blood sugar levels .
  • Antioxidant Activity : Studies have demonstrated that related compounds possess antioxidative properties, protecting neuronal cells from oxidative stress induced by amyloid-beta peptides. This suggests potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Biological Activity Mechanism Reference
DPP-IV InhibitionIncreases incretin levels
Antioxidant EffectsReduces oxidative stress
Neuroprotective EffectsProtects against neuronal apoptosis

Case Studies

  • Neuroprotective Effects in Alzheimer's Disease Models : A study investigated the effects of related purine derivatives on neuronal cell death induced by amyloid-beta. Pretreatment with these compounds significantly reduced cell death and restored antioxidant enzyme activities (e.g., superoxide dismutase) in primary cortical neurons .
  • Metabolic Effects in Diabetic Models : Another case study focused on the metabolic effects of DPP-IV inhibitors derived from purine structures, demonstrating improved glycemic control in diabetic animal models. These findings support the potential therapeutic application of this compound in diabetes management .

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